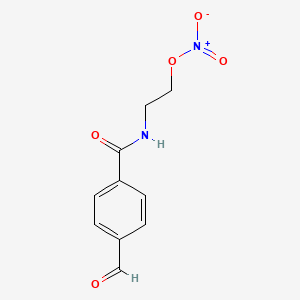

2-(4-Formylbenzamido)ethyl nitrate

Vue d'ensemble

Description

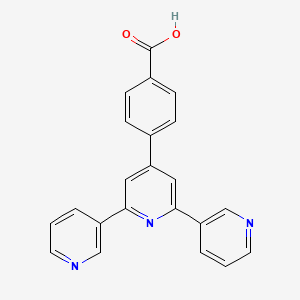

Ald-Ph-amido-C2-nitrate est un dérivé de thiazolidine principalement utilisé comme un linker non clivable pour les conjugués anticorps-médicaments . Ce composé est connu pour sa stabilité et est utilisé dans la synthèse de conjugués anticorps-médicaments, qui sont cruciaux dans les thérapies anticancéreuses ciblées .

Applications De Recherche Scientifique

Ald-Ph-amido-C2-nitrate is extensively used in the field of targeted cancer therapy. Its primary application is in the synthesis of antibody-drug conjugates, which are designed to deliver cytotoxic drugs directly to cancer cells, minimizing damage to healthy cells . This compound is also used in research to develop new therapeutic agents and improve the efficacy of existing treatments .

Mécanisme D'action

Target of Action

The primary target of 2-(4-Formylbenzamido)ethyl nitrate is malignant cells . This compound has shown a remarkable ability to prevent the proliferation of specific malignant cells . It is also used as a linker with aldehyde functionality for antibody-drug-conjugation (ADC) .

Mode of Action

The compound interacts with its targets, the malignant cells, and inhibits their proliferation

Biochemical Pathways

Given its anti-proliferative effect on malignant cells , it can be inferred that it likely interferes with the cell cycle and proliferation pathways.

Result of Action

The primary result of the action of this compound is the prevention of the proliferation of specific malignant cells . It has been widely recognized for its anti-tumor properties . In addition, it has potent antibacterial efficacy against specific bacterial strains .

Analyse Biochimique

Cellular Effects

2-(4-Formylbenzamido)ethyl nitrate has shown remarkable ability to prevent the proliferation of specific malignant cells It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de l'Ald-Ph-amido-C2-nitrate implique la réaction de dérivés de thiazolidine avec des réactifs spécifiques dans des conditions contrôlées. La voie de synthèse exacte et les conditions de réaction sont propriétaires et détaillées dans des brevets spécifiques .

Méthodes de Production Industrielle : La production industrielle de l'Ald-Ph-amido-C2-nitrate implique généralement une synthèse à grande échelle utilisant des réacteurs automatisés pour assurer la cohérence et la pureté. Le processus est optimisé pour un rendement élevé et implique des mesures strictes de contrôle de la qualité pour répondre aux normes de qualité de la recherche .

Analyse Des Réactions Chimiques

Types de Réactions : Ald-Ph-amido-C2-nitrate subit principalement des réactions de substitution en raison de son rôle de linker dans les conjugués anticorps-médicaments . Il est conçu pour rester stable et non réactif dans des conditions physiologiques, assurant que le médicament reste attaché à l'anticorps jusqu'à ce qu'il atteigne les cellules cibles .

Réactifs et Conditions Communes : Le composé est stable dans une large gamme de conditions, le rendant adapté à divers processus de conjugaison. Les réactifs communs utilisés dans ses réactions comprennent les agents de couplage et les solvants qui facilitent la fixation du médicament à l'anticorps .

Principaux Produits Formés : Le principal produit formé à partir des réactions impliquant l'Ald-Ph-amido-C2-nitrate est le conjugué anticorps-médicament lui-même, qui conserve l'agent thérapeutique jusqu'à ce qu'il atteigne le site cible .

4. Applications de la Recherche Scientifique

L'Ald-Ph-amido-C2-nitrate est largement utilisé dans le domaine de la thérapie anticancéreuse ciblée. Sa principale application est la synthèse de conjugués anticorps-médicaments, qui sont conçus pour délivrer des médicaments cytotoxiques directement aux cellules cancéreuses, minimisant les dommages aux cellules saines . Ce composé est également utilisé dans la recherche pour développer de nouveaux agents thérapeutiques et améliorer l'efficacité des traitements existants .

5. Mécanisme d'Action

Le mécanisme d'action de l'Ald-Ph-amido-C2-nitrate implique son rôle de linker stable dans les conjugués anticorps-médicaments. Il garantit que le médicament reste attaché à l'anticorps jusqu'à ce qu'il atteigne les cellules cibles. Une fois qu'il a atteint la cible, le médicament est libéré, exerçant ses effets cytotoxiques sur les cellules cancéreuses . La stabilité de l'Ald-Ph-amido-C2-nitrate est cruciale pour l'efficacité du conjugué anticorps-médicament, car elle empêche la libération prématurée du médicament .

Composés Similaires:

- L'Ald-Ph-amido-C2-nitrate est comparé à d'autres linkers non clivables tels que les dérivés de maléimide et de succinimide .

- Les linkers clivables comme les linkers disulfure et clivables par les acides sont également considérés pour la comparaison .

Unicité : L'Ald-Ph-amido-C2-nitrate se distingue par sa grande stabilité et son caractère non réactif dans des conditions physiologiques. Cela en fait un choix idéal pour les applications où la libération prématurée du médicament pourrait entraîner une toxicité . Sa structure chimique unique garantit que le médicament reste attaché à l'anticorps jusqu'à ce qu'il atteigne les cellules cibles, améliorant l'efficacité et la sécurité du traitement .

Comparaison Avec Des Composés Similaires

- Ald-Ph-amido-C2-nitrate is compared with other noncleavable linkers such as maleimide and succinimide derivatives .

- Cleavable linkers like disulfide and acid-cleavable linkers are also considered for comparison .

Uniqueness: Ald-Ph-amido-C2-nitrate stands out due to its high stability and non-reactive nature under physiological conditions. This makes it an ideal choice for applications where premature release of the drug could lead to toxicity . Its unique chemical structure ensures that the drug remains attached to the antibody until it reaches the target cells, enhancing the efficacy and safety of the treatment .

Propriétés

IUPAC Name |

2-[(4-formylbenzoyl)amino]ethyl nitrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5/c13-7-8-1-3-9(4-2-8)10(14)11-5-6-17-12(15)16/h1-4,7H,5-6H2,(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEAJXPIXWKHNPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C(=O)NCCO[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

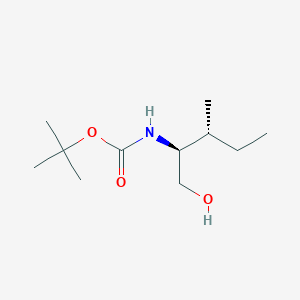

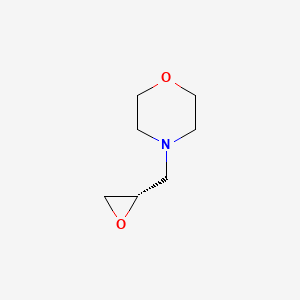

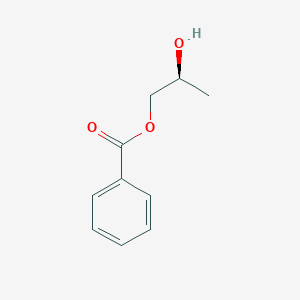

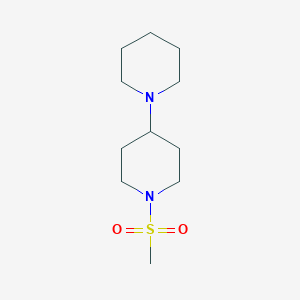

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(Cyclohexylmethyl)piperidin-4-yl]ethan-1-ol](/img/structure/B3102079.png)

![tert-Butyl 6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B3102096.png)

![(3S)-1-[(tert-Butoxy)carbonyl]-3-methylpiperidine-3-carboxylic acid](/img/structure/B3102103.png)

![methyl 5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B3102134.png)